molecular formula C13H19NO B8390759 4-t-Butyl-N-ethylbenzamide

4-t-Butyl-N-ethylbenzamide

Cat. No.: B8390759
M. Wt: 205.30 g/mol
InChI Key: VAACBVOESAXQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-t-Butyl-N-ethylbenzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a benzamide derivative, it serves as a valuable building block and core structural motif in the design and synthesis of novel bioactive molecules. Research into structurally similar compounds, such as N-benzoyl-2-hydroxybenzamides, has demonstrated potent anti-protozoal activity, indicating the potential of this chemical class in developing treatments for parasitic diseases like malaria and leishmaniasis . The tert-butyl and ethyl substituents on the benzamide scaffold can influence the compound's lipophilicity, steric bulk, and overall pharmacokinetic properties, making it a subject of study in structure-activity relationship (SAR) investigations . Researchers utilize this compound to explore new therapeutic agents, particularly in the fields of anti-infectives and oncology, where related ethylbenzamide compounds have been investigated as anti-cancer agents . Handling of this substance should adhere to strict safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-tert-butyl-N-ethylbenzamide

InChI

InChI=1S/C13H19NO/c1-5-14-12(15)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)

InChI Key

VAACBVOESAXQBQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Distillation Techniques

  • Vacuum Distillation : Applied in related syntheses (e.g., 4-tert-butylbenzaldehyde), this method removes low-boiling impurities. For the target amide, distillation at 0.004 bar and 364.7 K has been suggested for high-purity isolates.

Recrystallization Optimization

  • Solvent System : Ethanol/water (3:1 v/v) achieves optimal crystal formation, with a recovery rate of 92–95%.

Mechanistic Insights and Side Reactions

Nucleophilic Acyl Substitution

The acyl chloride method follows a classic two-step mechanism:

  • Ethylamine deprotonates to form a nucleophilic amine.

  • Attack at the electrophilic carbonyl carbon releases HCl, forming the amide bond.

Byproduct Formation

  • Ethylamine Hydrochloride : Neutralized during aqueous workup.

  • Diethylamide : Minimized by maintaining a 1:1 molar ratio of acyl chloride to amine .

Chemical Reactions Analysis

4-t-Butyl-N-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles like nitric acid (HNO3) for nitration .

Scientific Research Applications

4-t-Butyl-N-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-t-Butyl-N-ethylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can enhance the compound’s stability and binding affinity to its target, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The tert-butyl group in 4-t-Butyl-N-ethylbenzamide contrasts sharply with substituents in analogs:

  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Contains bromo (electron-withdrawing) and nitro (strongly electron-withdrawing) groups.
  • N-Butyl-4-chlorobenzamide (): Features a chloro group (electron-withdrawing) and a butyl chain on the amide nitrogen.
  • 4-(tert-Butyl)-N,N-dimethylbenzamide (): The dimethylamide group introduces greater steric hindrance around the nitrogen, reducing nucleophilic reactivity relative to the monoethyl substituent in this compound .

Physical Properties and Solubility

Compound Substituents (Benzene/Amide) Key Physical Properties
This compound tert-butyl / ethyl High lipophilicity, low water solubility
4-Bromo-N-(2-nitrophenyl)benzamide bromo / 2-nitrophenyl Moderate polarity, lower melting point*
N-Butyl-4-chlorobenzamide chloro / butyl High organic solubility, crystalline solid
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide () sulfamoyl / benzothiazolyl High molecular weight, complex solubility profile

*Inferred from structural analogs in and , where nitro groups reduce melting points due to disrupted crystal packing .

Reactivity in Chemical Reactions

  • Steric Effects : The tert-butyl group in this compound hinders electrophilic substitution at the para position, directing reactions to meta positions. In contrast, bromo or chloro substituents (e.g., in ) activate the ring for nucleophilic aromatic substitution .
  • Amide Reactivity : The ethyl group on the amide nitrogen offers less steric hindrance than dimethyl or butyl groups (), enabling faster hydrolysis or nucleophilic acyl substitution compared to bulkier analogs .

Research Findings and Structural Insights

  • Crystal Packing : Bulky tert-butyl groups (as in this compound) disrupt close molecular packing, leading to lower melting points compared to planar nitro-substituted analogs () .
  • Hydrogen Bonding : Ethylamide groups form weaker hydrogen bonds than methoxy or sulfamoyl substituents, impacting solubility and solid-state stability () .

Q & A

Q. What orthogonal analytical techniques validate the stability of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies (ICH Q1A guidelines) with HPLC purity checks at 25°C/60% RH and 40°C/75% RH. Monitor degradation products via LC-MS. Solid-state stability is assessed using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Forced degradation (acid/base, oxidative stress) identifies vulnerable functional groups .

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